AR Binding Affinity and Antagonist Potency: Apalutamide versus Enzalutamide, Darolutamide, and Bicalutamide
In transactivation assays conducted in AR-HEK293 cells stably expressing full-length androgen receptor, apalutamide demonstrates an IC50 of 200 nM, which is marginally more potent than enzalutamide (IC50 219 nM) but approximately 7.7-fold less potent than darolutamide (IC50 26 nM) [1]. Notably, unlike first-generation bicalutamide, apalutamide functions as a full antagonist without partial agonist activity and inhibits AR nuclear translocation [2].
| Evidence Dimension | AR antagonism potency (IC50) |
|---|---|
| Target Compound Data | 200 nM |
| Comparator Or Baseline | Enzalutamide: 219 nM; Darolutamide: 26 nM; Bicalutamide: partial agonist profile |
| Quantified Difference | Apalutamide vs. Enzalutamide: 1.1× more potent (marginal); Apalutamide vs. Darolutamide: 7.7× less potent |
| Conditions | Transactivation assays in AR-HEK293 cells stably expressing full-length AR |
Why This Matters
The IC50 data establish that apalutamide's receptor-level potency is comparable to enzalutamide but substantially lower than darolutamide, indicating that in vitro binding affinity does not directly predict clinical efficacy and that compound selection must incorporate additional pharmacokinetic and safety parameters.
- [1] Moilanen AM, Riikonen R, Oksala R, Ravanti L, Aho E, Wohlfahrt G, et al. Table 1: Comparative characteristics of AR antagonists. In: Discovery of ODM-201, a new-generation androgen receptor inhibitor. Sci Rep. 2015;5:12007. (via PMC6816030) View Source
- [2] Koukourakis MI, Kakouratos C, Kalamida D, et al. Comparison of the effect of the antiandrogen apalutamide (ARN-509) versus bicalutamide on the androgen receptor pathway in prostate cancer cell lines. Anti-Cancer Drugs. 2018;29(4):323-333. View Source
